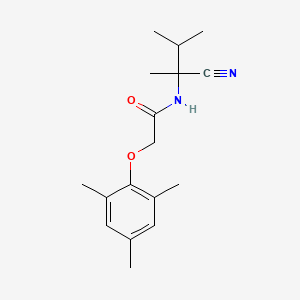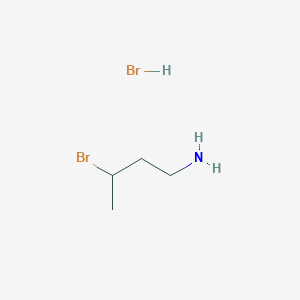
3-Bromobutane-1-aminehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromobutane-1-aminehydrobromide: is an organic compound with the molecular formula C4H10Br2N. It is commonly used as a reagent in organic synthesis to introduce the butylamine group into molecular structures. This compound is also known by its systematic name, 3-bromobutylamine hydrobromide.
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromobutane-1-aminehydrobromide can be synthesized through the bromination of 3-aminobutanol using hydrobromic acid. The reaction involves the following steps:
Starting Material: 3-aminobutanol.
Reagent: Hydrobromic acid (HBr).
Reaction Conditions: The mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by distillation and further purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes:
Large-scale Reflux: Using industrial reactors to heat the mixture of 3-aminobutanol and hydrobromic acid.
Continuous Distillation: To separate the product from the reaction mixture.
Purification: Using industrial crystallizers to obtain pure this compound.
化学反应分析
Types of Reactions: 3-Bromobutane-1-aminehydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Condensation Reactions: It can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of butylamine derivatives.
Oxidation Reactions: Formation of corresponding nitriles or carboxylic acids.
Reduction Reactions: Formation of primary amines.
科学研究应用
Chemistry: 3-Bromobutane-1-aminehydrobromide is used as a building block in organic synthesis to introduce butylamine groups into complex molecules. It is also used in the synthesis of various heterocyclic compounds.
Biology: In biological research, it is used to modify proteins and peptides by introducing butylamine groups, which can alter their properties and functions.
Medicine: This compound is explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism by which 3-bromobutane-1-aminehydrobromide exerts its effects involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows it to modify proteins, peptides, and other biomolecules, thereby altering their structure and function.
Molecular Targets and Pathways:
Proteins and Peptides: The compound can modify amino acid residues in proteins, affecting their activity and interactions.
Enzymes: It can inhibit or activate enzymes by modifying their active sites.
Receptors: It can bind to and modulate the activity of specific receptors in biological systems.
相似化合物的比较
3-Bromopropylamine Hydrobromide: Similar in structure but with a shorter carbon chain.
3-Chlorobutane-1-aminehydrochloride: Similar but with a chlorine atom instead of bromine.
4-Bromobutane-1-aminehydrobromide: Similar but with a different position of the bromine atom.
Uniqueness: 3-Bromobutane-1-aminehydrobromide is unique due to its specific reactivity and ability to introduce butylamine groups into molecular structures. Its longer carbon chain compared to 3-bromopropylamine hydrobromide provides different steric and electronic properties, making it suitable for specific applications in organic synthesis and biological research.
属性
IUPAC Name |
3-bromobutan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGGCFOFXPMWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
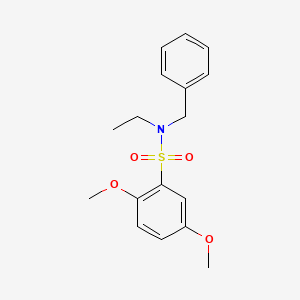
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2627314.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)
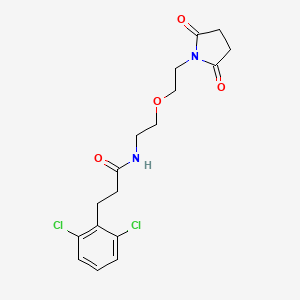
![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide](/img/structure/B2627319.png)
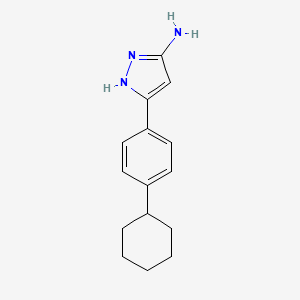
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)
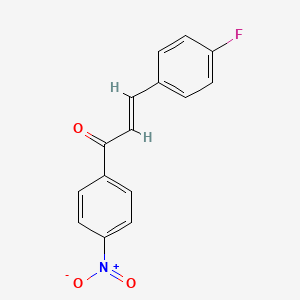
![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2627329.png)
![2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile](/img/structure/B2627332.png)
